3-(Chloromethyl)-1-methylpiperidine
Overview
Description
3-(Chloromethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines It features a piperidine ring substituted with a chloromethyl group at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1-methylpiperidine typically involves the chloromethylation of 1-methylpiperidine. One common method includes the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride or stannic chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-1-methylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Scientific Research Applications
3-(Chloromethyl)-1-methylpiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and intermediates in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is explored for its potential in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methylpiperidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
- 3-(Chloromethyl)piperidine
- 1-Methylpiperidine
- 4-(Chloromethyl)-1-methylpiperidine
- 2-(Chloromethyl)-1-methylpiperidine
These compounds share structural similarities but differ in the position and nature of their substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-(chloromethyl)-1-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIFAAVWJZLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967136 | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52694-50-5 | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52694-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052694505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Chloromethyl)-1-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-1-methylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of 3-(chloromethyl)-1-methylpiperidine?
A1: this compound contains a chloromethyl group, which is known to be reactive towards elimination reactions. This is demonstrated in the research paper where trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine undergoes elimination in the presence of alumina under microwave irradiation to yield the corresponding alkene, 4-(4-fluorophenyl)-3-methylene-1-methylpiperidine []. This suggests that the parent compound, this compound, could also potentially undergo similar elimination reactions under appropriate conditions.
Q2: How does the reaction of trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine on alumina compare to traditional methods?
A2: The research indicates that using alumina under microwave irradiation offers a significant advantage for the elimination reaction of trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine compared to traditional methods []. Specifically, the microwave-assisted methodology results in higher yields of the desired alkene product (65.5–71%) and significantly shorter reaction times (20–40 minutes) compared to heating in the presence of an organic base []. This highlights the potential benefits of microwave irradiation and solid supports like alumina in organic synthesis, potentially applicable to other similar compounds as well.
Q3: Does the double bond formed after elimination of trans-4-(4-fluorophenyl)-3-(chloromethyl)-1-methylpiperidine remain stable?
A3: The research observed that the exocyclic double bond in the formed 4-(4-fluorophenyl)-3-methylene-1-methylpiperidine can undergo further rearrangement to form an endocyclic double bond, resulting in a new compound []. This suggests that the reaction conditions, particularly the reaction time and the type of alumina used, can significantly impact the product distribution and the extent of isomerization. This highlights the importance of careful optimization and control of reaction conditions for such reactions.
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